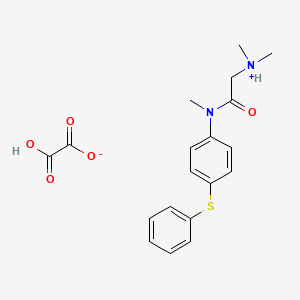
2-(Dimethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a phenylthio group, and an acetanilide moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of N-methyl-4’-(phenylthio)acetanilide: This can be achieved by reacting 4’-phenylthioacetanilide with methylating agents under controlled conditions.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dimethylamino group or to alter the acetanilide moiety.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deaminated products or modified acetanilide derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, altering their activity. The phenylthio group may enhance binding affinity or specificity, while the acetanilide moiety can contribute to the overall stability and solubility of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the phenylthio and acetanilide moieties.
N-Methylacetanilide: Contains the acetanilide moiety but lacks the dimethylamino and phenylthio groups.
Phenylthioacetanilide: Contains the phenylthio and acetanilide moieties but lacks the dimethylamino group.
Uniqueness
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the dimethylamino group enhances its reactivity, while the phenylthio group provides additional binding interactions. The acetanilide moiety contributes to the compound’s stability and solubility, making it a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
77711-41-2 |
|---|---|
Molekularformel |
C19H22N2O5S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
dimethyl-[2-(N-methyl-4-phenylsulfanylanilino)-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)13-17(20)19(3)14-9-11-16(12-10-14)21-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-12H,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RADDYWORSKXIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=CC=C2.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


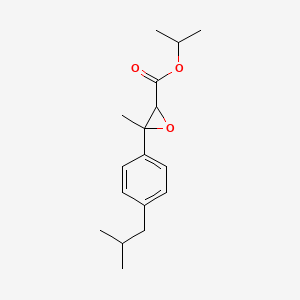
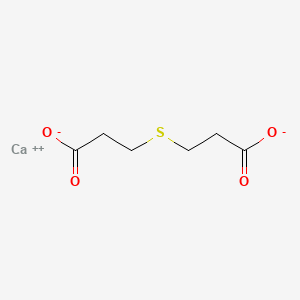
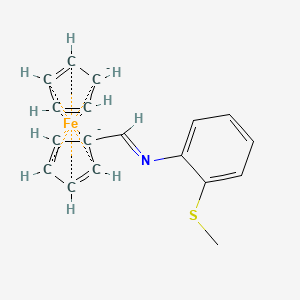

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
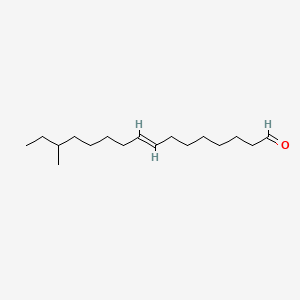
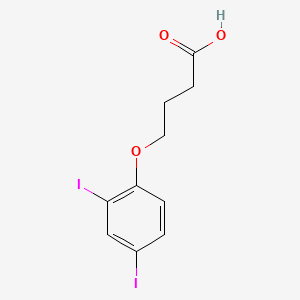
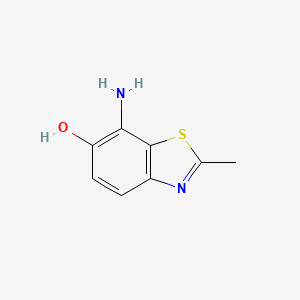
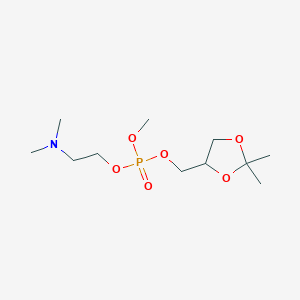
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
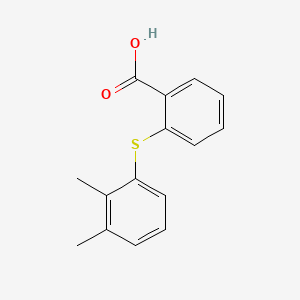
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
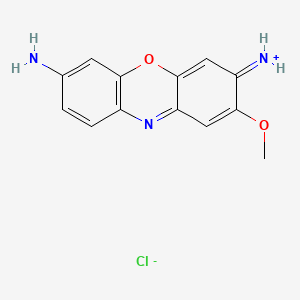
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
